molecular formula C15H13N3O2 B11955321 N-(1H-benzimidazol-2-yl)-4-methoxybenzamide CAS No. 55842-43-8

N-(1H-benzimidazol-2-yl)-4-methoxybenzamide

Cat. No.: B11955321
CAS No.: 55842-43-8
M. Wt: 267.28 g/mol
InChI Key: RZINPPBIIPUBKX-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-4-methoxybenzamide is a benzimidazole-based small molecule of significant interest in medicinal chemistry and biological research. This compound belongs to a class of N-substituted benzimidazole carboxamides, which are recognized as privileged structures in drug discovery due to their diverse biological activities . Researchers utilize this chemical scaffold to investigate structure-activity relationships, particularly the influence of methoxy substituents on biological efficacy . Its primary research value lies in the exploration of novel antiproliferative agents. Benzimidazole carboxamide derivatives have demonstrated potent activity against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT 116), and lung carcinoma (H460), with some analogues showing IC50 values in the low micromolar range . The mechanism of action for these compounds is an active area of investigation, with studies suggesting potential interactions with tubulin , though it is recognized that additional, non-tubulin mediated mechanisms may also contribute to their observed biological effects . Furthermore, this compound serves as a key precursor or intermediate for synthesizing derivatives with enhanced antioxidative properties. The methoxy and potential hydroxy metabolites can donate hydrogen atoms or electrons to stabilize free radicals, making them valuable for studies on oxidative stress . Additional research applications include the study of nonlinear optical (NLO) materials and the investigation of ultraviolet (UV) light-absorbing properties for protecting sensitive materials . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

55842-43-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H13N3O2/c1-20-11-8-6-10(7-9-11)14(19)18-15-16-12-4-2-3-5-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

RZINPPBIIPUBKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2

solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminobenzimidazole with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Alternative Methods

A general procedure for similar benzamide derivatives involves:

  • Dissolving 2-aminobenzimidazole in tetrahydrofuran (THF).

  • Adding substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) dropwise at 0°C.

  • Stirring for 2 hours, followed by refluxing with trimethylamine (TEA) .

Key Difference Primary Route Alternative Route
Precursor1H-benzimidazole-2-carboxaldehyde2-aminobenzimidazole
Reaction TemperatureRoom temperatureInitial reaction at 0°C, then reflux
PurificationColumn chromatography/recrystallizationWashing with HCl/NaHCO₃ followed by evaporation

Chemical Reactions Involving Functional Groups

The compound undergoes reactions typical of benzimidazole derivatives and amide bonds.

Functional Group Modifications

  • Hydrolysis of the Amide Bond :
    The methoxybenzamide group can hydrolyze under acidic or basic conditions to yield a carboxylic acid derivative.

  • Alkylation/Acylation :
    The benzimidazole nitrogen may undergo alkylation or acylation, though this is less common due to steric hindrance.

Benzimidazole Ring Reactions

  • N-Oxide Formation :
    Oxidation of the benzimidazole ring can generate N-oxide derivatives, which may alter biological activity.

  • Substitution Reactions :
    Electrophilic substitution at the benzimidazole ring is possible, though less favored due to aromatic stability.

Structural Stability and Reactivity

The compound’s stability is influenced by its functional groups:

  • Methoxy Group : Enhances electron-donating effects, stabilizing the benzamide moiety.

  • Amide Bond : Contributes to hydrogen-bonding interactions, affecting solubility and reactivity .

Biologically Relevant Transformations

Research highlights the compound’s potential as a scaffold for bioactive derivatives:

  • Antiproliferative Activity :
    Substitution of the benzamide phenyl ring (e.g., with hydroxy/methoxy groups) enhances cytotoxicity against cancer cell lines (e.g., MCF7) .

  • Antioxidant Properties :
    Derivatives with electron-donating groups (e.g., hydroxy) show improved antioxidative activity compared to standard agents like BHT .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of N-(1H-benzimidazol-2-yl)-4-methoxybenzamide. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibits antiproliferative activity with IC50 values ranging from 1.2 to 5.3 µM, indicating its potential as a chemotherapeutic agent .

Case Studies:

  • A study reported that derivatives of benzimidazole, including this compound, showed selective activity against cancer cell lines, suggesting that structural modifications can enhance their efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies:

  • A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity, revealing that modifications in the structure could lead to enhanced efficacy against specific pathogens .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models. It has been shown to inhibit nitric oxide production and reduce edema in animal models, making it a candidate for further development as an anti-inflammatory drug .

Case Studies:

  • In vivo studies indicated that certain derivatives exhibited remarkable anti-inflammatory effects, outperforming standard treatments like ibuprofen and diclofenac in specific assays .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The ability to modify substituents on the benzimidazole ring allows for the development of a library of derivatives with tailored biological activities .

Comparative Table of Biological Activities

Activity TypeCompound/DerivativeIC50/MIC ValuesReference
AnticancerThis compound1.2 - 5.3 µM
AntimicrobialVarious derivativesMIC comparable to antibiotics
Anti-inflammatoryThis compoundSignificant reduction in edema

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with residues in the allosteric site . Additionally, its antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism .

Comparison with Similar Compounds

The following analysis compares N-(1H-benzimidazol-2-yl)-4-methoxybenzamide with structurally or functionally related benzimidazole derivatives, emphasizing differences in pharmacological activity, molecular properties, and synthetic routes.

Structural and Functional Analogues
Compound Name Molecular Weight Key Structural Features Biological Activity Docking Score/Binding Affinity Reference
This compound 267.29 4-Methoxybenzamide, no halogens Not explicitly reported N/A
7j (Quinazolinone derivative) Not provided Quinazolinone core, 4-phenyl, isopropyl EGFR inhibition (IC₅₀ = 0.89 µM) -9.65 kcal/mol (EGFR TKD)
7h (Thiophene carboxamide) Not provided Thiophene-2-carboxamide substituent EGFR inhibition (IC₅₀ = 1.12 µM) -9.31 kcal/mol (EGFR TKD)
N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide 377.82 Chlorophenyl substituent Anticancer (predicted via structural similarity) N/A
Compound 10244308 Not provided Imidazole-propyl linkage MRSA PBP2A inhibition -7.3 kcal/mol
N-(4-Nitrobenzylidene)-thiazol-2-amine Not provided Thiazole and nitrobenzylidene groups Antitubercular (MIC = 3.12 µg/mL) N/A

Key Observations :

  • In contrast, the methoxy group in the parent compound may improve solubility but reduce steric interactions.
  • Biological Activity: Derivatives like 7j and 7h exhibit strong EGFR inhibition, attributed to their quinazolinone and thiophene moieties, which form critical hydrogen bonds with EGFR’s active site . The absence of these groups in the parent compound suggests divergent therapeutic applications.
  • Antimicrobial Potential: Compounds like 10244308 and thiazole derivatives demonstrate activity against MRSA and tuberculosis, highlighting the benzimidazole scaffold’s versatility.
Pharmacological Contrasts

Biological Activity

N-(1H-benzimidazol-2-yl)-4-methoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its broad range of biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

The compound's mechanism of action is primarily attributed to its interaction with multiple biological targets:

  • Enzyme Inhibition : It acts as an allosteric activator of human glucokinase, enhancing its catalytic activity through specific binding interactions with the enzyme's allosteric site.
  • Targeting Cancer Cells : The benzimidazole moiety is known to exhibit antitumor properties by inhibiting cellular proliferation and inducing apoptosis in cancer cell lines .

Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency (e.g., IC50 = 3.1 µM against MCF-7) .
  • Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, suggesting potential use in treating infections .
  • Antioxidant Activity : It has been noted for its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntitumorMCF-73.1
AntitumorHCT1163.7
AntimicrobialVarious PathogensNot specified
AntioxidantVarious AssaysNot specified

Case Studies

  • Anticancer Studies : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells. For instance, in a study utilizing the MTT assay, cell viability was assessed after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets associated with cancer progression. These studies provide insights into how structural modifications can enhance its binding and activity against cancerous cells .

Q & A

Q. What are the standard synthetic protocols for N-(1H-benzimidazol-2-yl)-4-methoxybenzamide and its derivatives?

Methodological Answer: The synthesis typically involves coupling a benzimidazole core with a 4-methoxybenzamide group. For example:

  • Step 1: React 4-methoxybenzoic acid derivatives (e.g., acid chlorides or activated esters) with 2-aminobenzimidazole under reflux in anhydrous solvents like THF or DMF .
  • Step 2: Purify via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Key Data: Yields range from 62% to 90%, with melting points between 240–277°C, verified by FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–8.2 ppm) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm for ¹H, C=O at ~165 ppm for ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., [M+Na]⁺ calculated for C₁₅H₁₃N₃O₂: 290.0903; observed: 290.0907) .
  • X-ray Crystallography: SHELX programs refine crystal structures, resolving bond lengths and angles for polymorph identification .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity of this compound?

Methodological Answer:

  • Purification Challenges: Avoid silica gel chromatography for azide-containing derivatives due to decomposition risks; instead, use one-pot reductions (e.g., trimethylsilane) or recrystallization .
  • Reaction Conditions: Optimize stoichiometry (1:1.2 molar ratio of benzimidazole to acylating agent) and temperature (80–100°C in DMF) to minimize side products .
  • Yield Improvement: Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) and improves yields by 15–20% .

Q. What methodologies address data contradictions in spectroscopic or crystallographic results?

Methodological Answer:

  • Contradiction Example: Discrepancies in melting points or NMR shifts may arise from polymorphism or solvent residues. Use differential scanning calorimetry (DSC) to identify polymorphs and vacuum-dry samples before analysis .
  • Crystallographic Refinement: Employ SHELXL for high-resolution data to resolve disorder in crystal lattices, particularly for flexible methoxy groups .

Q. How does this compound interact with biological targets?

Methodological Answer:

  • In Vitro Assays: Evaluate enzyme inhibition (e.g., α-glucosidase) via UV-Vis kinetics (IC₅₀ values reported at 10–50 µM) .
  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., Hedgehog signaling proteins). The benzimidazole moiety often forms π-π stacking, while the methoxy group hydrogen-bonds to active sites .
  • In Vivo Studies: Assess neuropathic pain modulation in murine models (e.g., morphine-induced hyperalgesia) at 10–20 mg/kg doses .

Q. What strategies mitigate instability during synthesis or storage?

Methodological Answer:

  • Azide Derivatives: Store diazidobutyl intermediates at –20°C in dark vials to prevent explosive decomposition .
  • Light-Sensitive Compounds: Use amber glassware and antioxidant additives (e.g., BHT) during purification .

Q. How are structure-activity relationships (SAR) established for derivatives?

Methodological Answer:

  • Substituent Variation: Compare analogs with halogens (e.g., 4-chloro), alkyl chains, or heterocycles (e.g., piperidine) to assess effects on bioactivity. For example, 4-chloro derivatives show 2-fold higher α-glucosidase inhibition than methoxy analogs .
  • Quantitative SAR (QSAR): Apply computational models (e.g., CoMFA) to correlate logP values with cytotoxicity (e.g., IC₅₀ ranges from 5–100 µM) .

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